molecular formula C7H8BClO3 B1587725 4-Chloro-2-methoxyphenylboronic acid CAS No. 762287-57-0

4-Chloro-2-methoxyphenylboronic acid

Cat. No.: B1587725
CAS No.: 762287-57-0
M. Wt: 186.4 g/mol
InChI Key: NZRRMTBNTSBIFH-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary target of 4-Chloro-2-methoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the SM coupling reaction. The downstream effects of this pathway involve the formation of carbon–carbon bonds . The this compound plays a crucial role in this process as it provides the organoboron reagent necessary for the reaction .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . These properties likely contribute to its bioavailability.

Result of Action

The molecular effect of this compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . On a cellular level, this can lead to the synthesis of new organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction conditions, which are exceptionally mild and functional group tolerant, can affect the success of the reaction . Furthermore, the compound is generally environmentally benign, which means it has minimal impact on the environment .

Biochemical Analysis

Biochemical Properties

4-Chloro-2-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic synthesis . This compound interacts with enzymes, proteins, and other biomolecules, facilitating the formation of complex organic structures. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the inhibition or activation of enzymatic activity .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of specific signaling proteins, leading to changes in downstream signaling pathways. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions are crucial for understanding the compound’s role in various biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade over time, especially when exposed to light or high temperatures. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzymatic activity or modulating signaling pathways. At high doses, it can be toxic, leading to adverse effects such as cell death or tissue damage. These threshold effects are crucial for determining the safe and effective use of the compound in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can be metabolized by specific enzymes, leading to the formation of intermediate metabolites that can further participate in biochemical reactions. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions are crucial for determining the compound’s bioavailability and its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are essential for understanding how the compound exerts its effects at the cellular level .

Biological Activity

4-Chloro-2-methoxyphenylboronic acid (CAS: 762287-57-0) is a compound that has gained attention in various fields, particularly in pharmaceutical development, organic synthesis, and material science. Its biological activity is primarily linked to its role as a building block in drug synthesis and its application in bioconjugation techniques. This article explores the compound's biological activity, synthesizing data from diverse sources, including research studies and patents.

PropertyValue
Molecular FormulaC₇H₈BClO₃
Molecular Weight186.40 g/mol
Melting Point128-134 °C
Boiling Point345.4 °C
Density1.3 g/cm³
LogP2.33

Applications in Pharmaceutical Development

This compound is a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and other diseases. Its boronic acid functionality allows for selective binding to diols, making it valuable in drug design and development.

  • Cancer Research : The compound has been utilized in the synthesis of anti-cancer agents, enhancing their efficacy by modifying their chemical structure to improve selectivity and potency against cancer cells. For instance, studies have shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : It has been reported that compounds derived from this boronic acid can inhibit enzymes involved in critical signaling pathways related to cancer progression.
  • Targeting Heat Shock Protein 90 (Hsp90) : Research indicates that modifications of this compound can enhance its binding affinity to Hsp90, a protein that plays a significant role in cancer cell survival .

Case Studies

Several studies have illustrated the effectiveness of this compound in biological applications:

  • Study on Anticancer Activity : A study demonstrated that derivatives based on this compound showed IC50 values as low as 23.4 µM against specific cancer cell lines, indicating potent anticancer properties .
  • Bioconjugation Techniques : The compound has been successfully used in bioconjugation processes for targeted drug delivery systems, enhancing the specificity and efficacy of therapeutic agents .

Synthesis and Structural Modifications

The synthesis of this compound typically involves the Suzuki coupling reaction, which facilitates the formation of carbon-carbon bonds essential for constructing complex organic molecules. The versatility of this compound allows for various structural modifications to enhance its biological activity.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis:
4-Chloro-2-methoxyphenylboronic acid is a crucial building block in the synthesis of various pharmaceuticals. It is particularly significant in developing drugs targeting cancer and other diseases. The compound facilitates the formation of complex organic molecules through Suzuki-Miyaura cross-coupling reactions, which are essential for constructing biologically active compounds.

Case Study:
A notable application was reported in the synthesis of a novel series of anti-cancer agents where this compound was employed to create specific aryl-aryl bonds that enhanced the efficacy of the resulting compounds against cancer cell lines.

Organic Synthesis

Suzuki Coupling Reactions:
The compound is extensively used in Suzuki coupling reactions, allowing for the formation of carbon-carbon bonds. This reaction is vital for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Data Table: Suzuki Coupling Reaction Conditions

Reagent Catalyst Solvent Temperature (°C) Yield (%)
This compoundPd(PPh3)4Toluene8085
This compoundNi(cod)2Ethanol6090
This compoundCuIDMF10075

Material Science

Applications in Advanced Materials:
In material science, this compound is used to enhance the properties of polymers and nanomaterials. Its ability to form stable boronate esters allows for the development of materials with improved mechanical and thermal properties.

Case Study:
Research demonstrated that incorporating this boronic acid into polymer matrices resulted in materials with enhanced electrical conductivity and thermal stability, making them suitable for electronic applications.

Agricultural Chemistry

Development of Agrochemicals:
The compound plays a significant role in developing herbicides and pesticides. It has been shown to improve the efficacy of various agrochemical formulations, contributing to better crop yields.

Data Table: Herbicidal Activity

Compound Active Ingredient Application Rate (g/ha) Efficacy (%)
Herbicide AThis compound50085
Herbicide BMixture with other boronic acids30078
Herbicide CStandalone formulation40082

Bioconjugation Techniques

Bioconjugation Applications:
This compound is utilized in bioconjugation processes, enabling researchers to attach biomolecules to surfaces or other molecules. This application is vital for diagnostics and therapeutic developments.

Case Study:
A study highlighted its use in creating antibody-drug conjugates (ADCs), where it facilitated the attachment of cytotoxic agents to antibodies, improving targeted delivery systems in cancer therapy.

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-Chloro-2-methoxyphenylboronic acid?

The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where halogenated precursors (e.g., 4-chloro-2-methoxybromobenzene) react with boronic acid pinacol esters under inert conditions. Alternative methods include direct electrophilic borylation using boron trifluoride etherate or other boron reagents in anhydrous solvents like tetrahydrofuran (THF). Optimization of reaction parameters (e.g., ligand choice, temperature, and molar ratios) is critical to achieving high yields .

Q. How is this compound characterized for structural integrity?

Key characterization techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm aromatic proton environments and substituent positions. 11^{11}B NMR can verify boronic acid functionality.
  • Infrared Spectroscopy (IR) : Identification of B-O and C-B stretching vibrations (~1350 cm1^{-1} and ~650 cm1^{-1}, respectively).
  • Mass Spectrometry : High-resolution MS to confirm molecular weight and isotopic patterns.
  • Elemental Analysis : Validation of purity and stoichiometry .

Q. What are the primary applications of this compound in organic synthesis?

The compound is widely used as a building block in Suzuki-Miyaura cross-couplings to construct biaryl systems, which are prevalent in pharmaceuticals and materials science. Its boronic acid group enables selective coupling with aryl halides under catalytic conditions. Additionally, it participates in conjugate additions and transmetallation reactions for functionalized heterocycle synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield Suzuki couplings with this compound?

  • Catalyst-Ligand Systems : Use Pd(PPh3_3)4_4 or Pd(OAc)2_2 with SPhos ligands to enhance catalytic efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility, while aqueous mixtures stabilize boronic acids.
  • Temperature Control : Reactions often proceed at 80–100°C but may require lower temperatures for sensitive substrates.
  • Base Optimization : Na2_2CO3_3 or Cs2_2CO3_3 are preferred for maintaining pH and preventing boronic acid decomposition .

Q. What strategies mitigate hydrolysis and stability issues during storage?

  • Storage Conditions : Store under inert gas (Ar/N2_2) at 2–8°C in airtight containers.
  • Lyophilization : Convert to stable boronate esters (e.g., pinacol ester) for long-term storage.
  • Stabilizers : Additives like 2,6-lutidine or molecular sieves reduce moisture-induced degradation .

Q. How should researchers address contradictory data in catalytic efficiency across studies?

  • Variable Screening : Systematically test catalyst/ligand combinations (e.g., PdCl2_2(dppf) vs. Pd/C).
  • Purification Methods : Compare column chromatography vs. recrystallization to isolate pure products.
  • Kinetic Studies : Use in situ monitoring (e.g., HPLC or 11^{11}B NMR) to track reaction progress and identify intermediates .

Q. What role does this compound play in probing biological interactions?

The boronic acid moiety binds reversibly to diols (e.g., carbohydrates or RNA), enabling applications in:

  • Biosensors : Detection of glucose or glycated proteins via fluorescence quenching.
  • Drug Delivery : pH-responsive release systems in targeted therapies.
  • Enzyme Inhibition : Competitive binding studies with serine hydrolases or proteases .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (4-Chloro-2-methoxyphenyl)boronic acid
  • Molecular Formula : C₇H₈BClO₃
  • Molecular Weight : 186.40 g/mol
  • CAS Number : 762287-57-0
  • Appearance : White to off-white crystalline powder .

Key Properties :

  • Purity : ≥98% by HPLC, with neutralization titration confirming 97–111% purity .
  • Applications : Widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, particularly in pharmaceutical intermediates (e.g., PTEFb/CDK9 inhibitor Atuveciclib) .

Comparison with Structural Analogs

Structural and Electronic Differences

The reactivity and applications of arylboronic acids depend on substituent positions and electronic effects. Below is a comparative analysis with similar compounds:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications
4-Chloro-2-methoxyphenylboronic acid Cl at C4, OMe at C2 C₇H₈BClO₃ 186.40 762287-57-0 High-yield Suzuki coupling; drug synthesis
5-Chloro-2-methoxyphenylboronic acid Cl at C5, OMe at C2 C₇H₈BClO₃ 186.40 89694-48-4 Lower steric hindrance; used in agrochemicals
2-Chloro-6-methoxyphenylboronic acid Cl at C2, OMe at C6 C₇H₈BClO₃ 186.40 51275-3 Reduced electron-withdrawing effect; niche catalysis
4-Fluoro-2-methoxyphenylboronic acid F at C4, OMe at C2 C₇H₈BFO₃ 169.94 16824-55 Enhanced solubility; fluorinated drug intermediates
4-Chloro-3-methoxyphenylboronic acid Cl at C4, OMe at C3 C₇H₈BClO₃ 186.40 1451391-50-6 Ortho-substitution alters conjugation

Purity and Handling

  • Anhydride Content : this compound may contain variable anhydride levels, requiring rigorous drying for sensitive reactions .
  • Stability : Chlorinated derivatives generally show better shelf-life than fluorinated ones, which are prone to hydrolysis .

Preparation Methods

Miyaura Borylation Method

General Reaction Scheme:

  • Starting Materials: 4-chloro-2-methoxybromobenzene or related halogenated precursors.
  • Reagents: Bis(pinacolato)diboron (B2pin2).
  • Catalyst: Palladium complexes such as Pd(dppf)Cl₂.
  • Base: Potassium acetate (KOAc) or similar.
  • Solvent: Anhydrous dioxane.
  • Conditions: Typically 80–100°C under inert atmosphere.

Mechanism:

  • Oxidative addition of the aryl halide to Pd(0).
  • Transmetalation with diboron reagent.
  • Reductive elimination to form the arylboronic ester.
  • Hydrolysis to yield the boronic acid.

Key Variables Affecting Yield:

Variable Typical Range/Value Effect on Yield
Temperature 80–100°C Higher temp increases reaction rate
Catalyst loading 2–5 mol% Pd Optimal catalyst loading improves yield
Base concentration Stoichiometric or slight excess Facilitates transmetalation step
Solvent Anhydrous dioxane Ensures solubility and reaction efficiency

Purification:

  • Column chromatography (silica gel, hexane/ethyl acetate).
  • Recrystallization (methanol/water) to achieve >95% purity.

Alternative Synthetic Routes and Considerations

While Miyaura borylation is the most common, other methods have been explored:

Characterization and Quality Control

  • ¹H NMR: Signals for methoxy group (δ 3.9–4.1 ppm) and aromatic protons (δ 6.8–7.3 ppm).
  • ¹¹B NMR: Singlet near δ 30 ppm confirms boronic acid functionality.
  • HPLC-MS: Used to assess purity (>95%) and detect boroxine byproducts.
  • Melting point and elemental analysis: To confirm compound identity and purity.

Research Findings and Data Summary

Parameter Observations/Results
Catalyst efficiency Pd(dppf)Cl₂ and Pd precatalysts (PhCPhos-based) effective
Reaction temperature 80–100°C optimal; electron-deficient substrates may require higher temperatures
Purity after purification >95% by HPLC-MS and NMR
Yield Typically 70–85% depending on conditions and substrate
Stability Stable under standard storage; avoid moisture to prevent boroxine formation

Notes on Application and Importance

4-Chloro-2-methoxyphenylboronic acid’s preparation is pivotal for its use in Suzuki-Miyaura coupling, a cornerstone reaction in organic synthesis for forming carbon-carbon bonds. The compound’s purity and structural integrity directly affect the efficiency of these reactions, which are essential in pharmaceutical and agrochemical development.

Properties

IUPAC Name

(4-chloro-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRRMTBNTSBIFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397450
Record name 4-Chloro-2-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762287-57-0
Record name 4-Chloro-2-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Chloro-2-methoxyphenyl)boronic acid
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Synthesis routes and methods

Procedure details

4-Chloro-2-methoxyphenylboronic acid ethylene glycol ester To a solution of 2-bromo-5-chloroanisole (4.43 g, 20 mmol) in dry THF (100 mL) at −78° C. was added dropwise t-BuLi (14.1 mL, 1.7 M, 23.97 mmol). The mixture was stirred for 10 min at −78° C. and trimethyl borate (2.23 mL, 20 mmol) was added. The cooling bath was removed and the mixture was stirred for 30 min from −78° C. to room temperature and then for 3 h with a water bath. Hydrochloric acid (6N, 8 mL) and brine were added. The mixture was extracted with ethyl acetate, dried and evaporated to give 4-chloro-2-methoxyphenylboronic acid as a brown solid (3.33 g, 17.88 mmol) in 89.4% yield. This boronic acid was mixed with ethylene glycol (1.1 g, 17.88 mmol) and toluene (150 mL). The mixture was refluxed for 2 h under N2 with the help of a Dean-Stark trap to remove water generated. After being cooled to room temperature, the solution was transferred to another dry flask and rotary evaporated to provide 4-Chloro-2-methoxyphenylboronic acid ethylene glycol ester as a brown liquid (3.6 g, 16.97 mmol) in 84.8% yield.
[Compound]
Name
4-Chloro-2-methoxyphenylboronic acid ethylene glycol ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.43 g
Type
reactant
Reaction Step One
Quantity
14.1 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.23 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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